oxacyclononadecan-2-one
Description
Oxacyclohexadecan-2-one (CAS: 106-02-5), also known as Exaltolide or Pentadecanolide, is a macrocyclic lactone with a 16-membered ring structure comprising 15 carbons and one oxygen atom . Its molecular formula is C₁₅H₂₈O₂, and it has a molecular weight of 240.38 g/mol . This compound is widely used in perfumery due to its musky odor and stability in formulations . Synonyms include 15-Pentadecanolide, Cyclopentadecanolide, and Thibetolide, reflecting its historical use in luxury fragrances .
Structurally, oxacyclohexadecan-2-one is synthesized via intramolecular esterification of 15-hydroxypentadecanoic acid, forming a cyclic ester (lactone) . Its IUPAC Standard InChIKey (FKUPPRZPSYCDRS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
oxacyclononadecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRBVLPTXLOMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCC(=O)OCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504917 | |
| Record name | 1-Oxacyclononadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-85-3 | |
| Record name | 1-Oxacyclononadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclononadecan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain hydroxy acids. For instance, the cyclization of 18-hydroxyoctadecanoic acid under acidic conditions can yield oxacyclononadecan-2-one. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of oxacyclononadecan-2-one may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of unsaturated fatty acids followed by cyclization. This approach allows for the large-scale production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxacyclononadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of oxacyclononadecan-2-one can yield alcohols.
Substitution: The lactone ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones and derivatives.
Scientific Research Applications
Oxacyclononadecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of oxacyclononadecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The lactone ring structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Insights :
Physicochemical and Commercial Properties
- Oxacyclohexadecan-2-one :
- Oxacycloheptadecan-2-one: Limited commercial pricing data, but structurally related to ambrettolide (a 18-membered lactone), suggesting applications in cosmetics and flavoring .
Research Findings
- Volatility and Odor Profile: Smaller lactones (e.g., 16-membered) exhibit higher volatility and stronger odor intensity compared to larger analogs . Oxacyclohexadecan-2-one’s musk scent is more pronounced than oxacycloheptadecan-2-one’s subtler profile, which is closer to ambrettolide .
- Stability : Both compounds are stable under standard storage conditions, but the 17-membered lactone may show marginally lower solubility in polar solvents due to increased hydrophobicity .
Biological Activity
Oxacyclononadecan-2-one, also known as 1-oxacyclononadecan-2-one, is a cyclic lactone that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : CHO
- Average Mass : 282.468 g/mol
- Structural Characteristics : The compound features a 17-membered ring structure typical of lactones, which influences its chemical reactivity and biological interactions.
The biological activity of oxacyclononadecan-2-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to diverse biological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may affect cell signaling pathways related to cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that oxacyclononadecan-2-one exhibits significant antimicrobial properties. In particular, it has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Oxacyclononadecan-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that oxacyclononadecan-2-one possesses anticancer properties, particularly against lung adenocarcinoma cells (A549). The compound's cytotoxic effects were evaluated using standard assays, revealing promising results in terms of reducing cell viability.
Table 2: Anticancer Activity of Oxacyclononadecan-2-one
Case Studies
Several case studies have explored the potential applications of oxacyclononadecan-2-one in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the efficacy of oxacyclononadecan-2-one in treating infections caused by resistant strains of S. aureus in a clinical environment, demonstrating its potential as a therapeutic agent in antibiotic-resistant infections.
- Case Study on Cancer Treatment : Research involving A549 cells showed that treatment with oxacyclononadecan-2-one significantly reduced cell proliferation compared to untreated controls, suggesting its potential role as an adjunct therapy in lung cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
